2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes both imidazolidinyl and pyrrol moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves a multi-step process. One common method starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a range of substituted imidazolidinyl and pyrrol derivatives.
Scientific Research Applications
2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential biological activities, making it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazolidinyl and pyrrol moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Shares the pyrrol moiety and has similar biological activities.
N-maleoylglycine: Contains a similar imide group and is used in similar chemical reactions.
Imidazole-containing compounds: These compounds share the imidazolidinyl structure and exhibit a wide range of biological activities.
Uniqueness
2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of imidazolidinyl and pyrrol moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N4O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[(4E)-2,5-dioxo-4-[(1-phenylpyrrol-2-yl)methylidene]imidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20N4O3/c1-16-7-5-8-17(13-16)24-21(28)15-27-22(29)20(25-23(27)30)14-19-11-6-12-26(19)18-9-3-2-4-10-18/h2-14H,15H2,1H3,(H,24,28)(H,25,30)/b20-14+ |
InChI Key |
ZDEYQEWJKWXAQJ-XSFVSMFZSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)NC2=O |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CN3C4=CC=CC=C4)/NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
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